molecular formula C11H13BrO B13194995 3-Bromo-4-(4-methylphenyl)butan-2-one

3-Bromo-4-(4-methylphenyl)butan-2-one

Cat. No.: B13194995
M. Wt: 241.12 g/mol
InChI Key: IVEKKMWXUFJALO-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylphenyl)butan-2-one (: 1250607-01-2) is an organic compound with the molecular formula C 11 H 13 BrO and a molecular weight of 241.12 g/mol . This brominated ketone serves as a versatile synthetic building block in organic chemistry research, particularly for exploring novel chemical entities. Compounds with beta-bromo ketone scaffolds, such as this one, are valuable intermediates in synthetic chemistry. Research into analogous bromo-substituted structures highlights their utility as precursors for developing complex heterocyclic systems . These systems are of significant interest in medicinal chemistry for the discovery of new pharmacologically active agents, with some bromo-heterocyclic compounds demonstrating biological activities such as antimicrobial and antioxidant properties . The presence of both bromine and carbonyl functional groups on the molecule provides reactive sites for further chemical modifications, including participation in cyclization and multi-step reaction sequences . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-4-(4-methylphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-3-5-10(6-4-8)7-11(12)9(2)13/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEKKMWXUFJALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Bromo-4-(4-methylphenyl)butan-2-one involves the Meerwein reaction. This reaction typically uses methyl vinyl ketone and arenediazonium bromides as starting materials. The reaction is carried out in the presence of a catalytic amount of copper(II) bromide in acetone at room temperature . Another method involves the bromination of 4-(4-methylphenyl)butan-2-one using N-bromosuccinimide or bromine in the presence of an acid .

Industrial Production Methods

Industrial production methods for 3-Bromo-4-(4-methylphenyl)butan-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylphenyl)butan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-(4-methylphenyl)butan-2-ol.

    Oxidation: Formation of 4-(4-methylphenyl)butanoic acid.

Scientific Research Applications

3-Bromo-4-(4-methylphenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylphenyl)butan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Positions) Molecular Formula Key Features
3-Bromo-4-(4-methylphenyl)butan-2-one Br (C3), p-tolyl (C4) C₁₁H₁₃BrO Bromine enhances reactivity; methylphenyl provides steric bulk .
4-(4-Methylphenyl)butan-2-one H (C3), p-tolyl (C4) C₁₁H₁₄O Lacks bromine; less reactive toward substitution .
3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one Br (C3), Cl/F (aromatic) C₁₀H₉BrClFO Halogenated aryl group increases polarity and electronic effects .
3-Bromo-4-(6-methoxy-2-naphthyl)butan-2-one Br (C3), methoxynaphthyl (C4) C₁₅H₁₃BrO₂ Bulkier naphthyl group affects solubility and reaction kinetics .
4-(4-Hydroxyphenyl)butan-2-one OH (aromatic) C₁₀H₁₂O₂ Polar hydroxyl group enables hydrogen bonding; used in fragrances .

Key Observations :

  • Bromine vs. Hydrogen at C3 : Bromination at C3 significantly increases electrophilicity, making the compound more reactive in nucleophilic substitutions (e.g., hydrolysis to alcohols or ketones) .
  • Aromatic Substituents : Electron-donating groups (e.g., methyl in p-tolyl) stabilize the aromatic ring, while electron-withdrawing groups (e.g., Cl, F) enhance electrophilic reactivity .
  • Bulkiness: Naphthyl or benzothienyl substituents (e.g., in , entry 4i) reduce solubility in non-polar solvents compared to phenyl derivatives .

Spectroscopic and Physical Properties

  • NMR Spectroscopy: In 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one (), the C3 methine proton resonates at 4.55 ppm (triplet), shifting to 4.48 ppm (doublet of doublets) after bromine replacement with OH. Similar shifts are expected in the target compound . Non-brominated analogues (e.g., 4-(4-methylphenyl)butan-2-one) lack this methine signal, showing only CH₂ and ketone carbonyl signals .
  • Melting Points and Solubility :
    • Brominated derivatives (e.g., 3-bromo-4-(4-chlorophenyl)-3-buten-2-one in ) are typically oils or low-melting solids, while hydroxylated analogues (e.g., 4-(4-hydroxyphenyl)butan-2-one) may form crystalline solids .

Biological Activity

3-Bromo-4-(4-methylphenyl)butan-2-one is a halogenated ketone with significant potential in medicinal chemistry and pharmacology. This compound, characterized by its structural complexity, has been the subject of various studies exploring its biological activity, particularly its interactions with biological macromolecules and potential therapeutic applications.

The molecular formula of 3-Bromo-4-(4-methylphenyl)butan-2-one is C11_{11}H12_{12}BrO. It features:

  • A bromine atom which enhances its electrophilic properties.
  • A carbonyl group (C=O) adjacent to a brominated carbon, allowing for diverse reactivity.

Research indicates that the biological activity of 3-Bromo-4-(4-methylphenyl)butan-2-one may be attributed to its ability to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

  • Enzyme inhibition : The compound's electrophilic nature allows it to modify active sites on enzymes, potentially inhibiting their function.
  • Disruption of cellular processes : By interacting with cellular macromolecules, it may alter signaling pathways and cellular responses.

Anticancer Activity

Preliminary studies have shown that 3-Bromo-4-(4-methylphenyl)butan-2-one exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via caspase activation
U-937 (Leukemia)12.5Cell cycle arrest in G1 phase
HCT-116 (Colorectal)10.0Disruption of mitochondrial function

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances raises questions about its effects on neurotransmitter systems. Interaction studies have indicated potential modulation of dopamine and norepinephrine transporters, which could lead to stimulant-like effects:

Compound Target Effect
3-Bromo-4-(4-methylphenyl)butan-2-oneDAT (Dopamine Transporter)Inhibition observed at low µM concentrations
PyrovaleroneDATSimilar stimulant profile

This suggests that further investigation into its neuropharmacological properties could yield important insights into its potential as a therapeutic agent for neurological disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Bromo-4-(4-methylphenyl)butan-2-one, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Aspects
3-Bromo-4-fluorobenzaldehydeContains an aldehyde groupDifferent reactivity due to aldehyde
4-Chloro-2-fluorophenylboronic acidContains a boronic acid groupUseful in cross-coupling reactions
3-Bromo-4-fluorophenolSimilar aromatic structure with a hydroxyl groupExhibits different biological activity

These comparisons highlight the distinctiveness of 3-Bromo-4-(4-methylphenyl)butan-2-one and underscore its potential applications in both synthetic chemistry and pharmacology.

Case Studies and Research Findings

  • Cytotoxicity Assays : A study demonstrated that treatment with the compound led to increased apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.
  • Neurotransmitter Interaction : Research indicated that the compound could inhibit dopamine reuptake, suggesting stimulant properties similar to other psychoactive compounds.

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